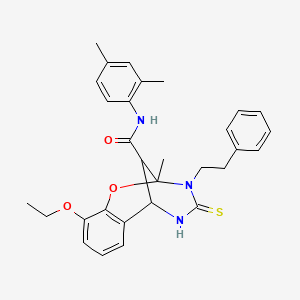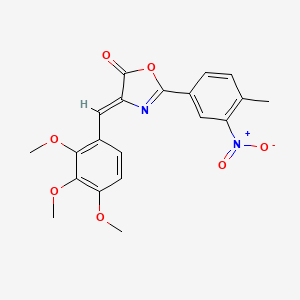
N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzoxadiazocine core, which is known for its biological activity and potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multiple steps:
Formation of the Benzoxadiazocine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include ethyl chloroformate and hydrazine derivatives.
Substitution Reactions: Introduction of the 2,4-dimethylphenyl and 2-phenylethyl groups is achieved through nucleophilic substitution reactions, often using alkyl halides and strong bases.
Thioxo Group Introduction: The thioxo group is introduced via thiolation reactions, typically using sulfur-containing reagents like Lawesson’s reagent.
Final Coupling: The final step involves coupling the intermediate with ethoxy and carboxamide groups under mild conditions to avoid decomposition of the sensitive intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Batch Processing: Utilizing large-scale reactors to handle the multi-step synthesis.
Purification Techniques: Employing chromatography and recrystallization to achieve the desired purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the final product.
化学反応の分析
Types of Reactions
N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thioxo group to a thiol or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings or the benzoxadiazocine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides and strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, reduced benzoxadiazocine derivatives.
Substitution Products: Various substituted benzoxadiazocine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzoxadiazocine derivatives in various chemical reactions.
Biology
Biologically, N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential pharmacological effects. It may exhibit anti-inflammatory, analgesic, or antimicrobial properties, although further research is needed to confirm these effects.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the design of advanced materials.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Benzoxadiazocine Derivatives: Compounds with similar benzoxadiazocine cores but different substituents.
Thioxo Compounds: Other compounds containing thioxo groups, such as thioxoimidazoles or thioxopyrimidines.
Phenylethyl Derivatives: Compounds with phenylethyl groups, which may exhibit similar biological activities.
Uniqueness
N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
特性
分子式 |
C30H33N3O3S |
|---|---|
分子量 |
515.7 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)-6-ethoxy-9-methyl-10-(2-phenylethyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide |
InChI |
InChI=1S/C30H33N3O3S/c1-5-35-24-13-9-12-22-26-25(28(34)31-23-15-14-19(2)18-20(23)3)30(4,36-27(22)24)33(29(37)32-26)17-16-21-10-7-6-8-11-21/h6-15,18,25-26H,5,16-17H2,1-4H3,(H,31,34)(H,32,37) |
InChIキー |
WFJSKHHNVDNZFU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC2=C1OC3(C(C2NC(=S)N3CCC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2-Fluorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11217754.png)
![1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217759.png)
![7-(2-Fluorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11217771.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B11217773.png)
![3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11217775.png)

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethylbutanamide](/img/structure/B11217783.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11217803.png)
![7-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(3-ethoxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11217808.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B11217812.png)
![N-(3-chlorophenyl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B11217815.png)
![N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide](/img/structure/B11217828.png)
![4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11217832.png)
